

# Anhydrous europium phosphates crystal structures

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## Compound of Interest

Compound Name: *Europium(III) phosphate hydrate*

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An in-depth guide to the crystal structures of anhydrous europium phosphates for researchers, scientists, and professionals in drug development. This document provides a detailed overview of the crystallographic data, experimental protocols for synthesis and characterization, and visualizations of the structural relationships of various anhydrous europium phosphates.

## Introduction

Anhydrous europium phosphates are a class of inorganic compounds that have garnered significant interest due to their diverse crystal structures and potential applications in fields such as phosphors for lighting and displays, and as host materials for luminescent probes. The valence state of the europium ion, being either divalent ( $\text{Eu}^{2+}$ ) or trivalent ( $\text{Eu}^{3+}$ ), profoundly influences the resulting crystal structure and properties. This guide provides a comprehensive summary of the known anhydrous europium phosphate crystal structures.

## Crystal Structures of Anhydrous Europium Phosphates

The crystal structures of anhydrous europium phosphates are diverse, with variations arising from the oxidation state of europium and the stoichiometry of the phosphate anions. The following tables summarize the crystallographic data for several key compounds.

### Europium(III) Phosphates

Table 1: Crystallographic Data for Anhydrous Europium(III) Phosphates

Compound	Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	β (°)	Z	Ref.
Europium(III) Orthophosphate	EuPO <sub>4</sub>	Monoclinic	P2 <sub>1</sub> /n	6.639(3)	6.823(3)	6.318(3)	104.00(4)	4	[1]
Europium(III) Orthophosphate	EuPO <sub>4</sub>	Monoclinic	P2 <sub>1</sub> /c	7.032	6.487	8.200	-	-	[2]
Europium(III) Metaphosphate (ht)	Eu(PO <sub>3</sub> ) <sub>3</sub>	Orthorhombic	C222 <sub>1</sub>	-	-	-	-	-	[1][3]
Europium(III) Metaphosphate (lt)	Eu(PO <sub>3</sub> ) <sub>3</sub>	Monoclinic	-	-	-	-	-	-	[1]
Europium(III) Tetraphosphate	Eu <sub>2</sub> P <sub>4</sub> O <sub>13</sub>	-	-	-	-	-	-	-	[1]
Europium(III) Penta	EuP <sub>5</sub> O <sub>14</sub>	-	-	-	-	-	-	-	[1]

phosp  
hateEuropi  
um(III)  
Oxyph  
osphat  
eEu<sub>3</sub>O<sub>3</sub>(  
PO<sub>4</sub>)

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-

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[1]

Note: "ht" refers to the high-temperature phase and "lt" refers to the low-temperature phase. Dashes indicate that specific data was not available in the cited sources.

Europium(III) orthophosphate (EuPO<sub>4</sub>) commonly crystallizes in the monoclinic monazite-type structure.[4] In this structure, the Eu<sup>3+</sup> ion is coordinated to nine oxygen atoms.[2]

## Europium(II) and Mixed-Valence Phosphates

Table 2: Crystallographic Data for Anhydrous Europium(II) and Mixed-Valence Phosphates

Compound	Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	$\beta$ (°)	Z	Ref.
Europium(II) Orthophosphate	$\text{Eu}_3(\text{PO}_4)_2$	-	-	-	-	-	-	-	[1]
Europium(II,III) Phosphate	$\text{Eu}_3\text{Eu}(\text{PO}_4)_3$	Orthorhombic	Fdd2	14.298 (1)	42.123 (3)	10.388 7(9)	-	24	[1]
Europium(II,III) Oxyphosphate	$\text{Eu}_{10-x}\text{Eu}_x(\text{PO}_4)_6\text{O}_{1+x/2}$ ( $x \approx 1.5$ )	-	-	-	-	-	-	-	[1]

Note: Dashes indicate that specific data was not available in the cited sources.

The presence of both  $\text{Eu}^{2+}$  and  $\text{Eu}^{3+}$  ions leads to more complex crystal structures, such as the eulytite-type structure observed for  $\text{Eu}_3\text{Eu}(\text{PO}_4)_3$ . [1]

## Experimental Protocols

The synthesis and structural characterization of anhydrous europium phosphates are crucial for understanding their properties. The following sections detail the common experimental methodologies.

## Synthesis Methods

### 1. Solid-State Reaction:

This is a common method for preparing polycrystalline powders of anhydrous europium phosphates.

- Starting Materials: High-purity europium oxide ( $\text{Eu}_2\text{O}_3$ ), europium(II) oxide ( $\text{EuO}$ ), or other europium salts, and a phosphorus source such as ammonium dihydrogen phosphate ( $\text{NH}_4\text{H}_2\text{PO}_4$ ) or phosphoric acid ( $\text{H}_3\text{PO}_4$ ).
- Procedure:
  - The stoichiometric amounts of the reactants are intimately mixed, often by grinding in an agate mortar.
  - The mixture is then heated in a furnace, typically in an alumina or porcelain crucible.
  - The heating profile (temperature and duration) is critical and depends on the target phase. For example, temperatures around 1000-1200 °C are often employed.[\[1\]](#)[\[4\]](#)
  - For  $\text{Eu}^{2+}$ -containing compounds, the synthesis is performed under a reducing atmosphere (e.g.,  $\text{H}_2/\text{Ar}$  mixture) or in a sealed, evacuated quartz ampoule to prevent oxidation of  $\text{Eu}^{2+}$ .
  - Intermediate grindings may be necessary to ensure a homogeneous product.

## 2. Sol-Gel Method:

This method is suitable for producing fine, homogeneous powders at lower temperatures compared to the solid-state reaction.

- Starting Materials: A soluble europium salt (e.g., europium(III) nitrate,  $\text{Eu}(\text{NO}_3)_3$ ) and a phosphorus source (e.g., phosphoric acid,  $\text{H}_3\text{PO}_4$ ).
- Procedure:
  - Europium oxide is dissolved in nitric acid to form a europium nitrate solution.[\[4\]](#)
  - An excess of phosphoric acid is added to the solution.[\[4\]](#)

- The pH of the solution is adjusted, for example, by adding ammonia, to induce the formation of a gel.[\[4\]](#)
- The gel is then washed, dried, and subsequently calcined at a high temperature (e.g., 1200 °C) to obtain the crystalline phosphate.[\[4\]](#)

## Structural Characterization

### 1. X-ray Diffraction (XRD):

XRD is the primary technique for determining the crystal structure of these materials.

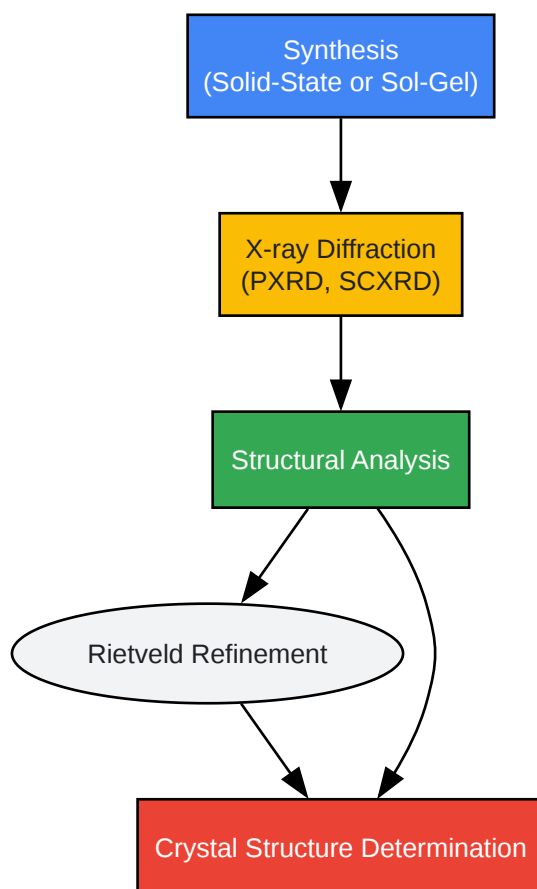
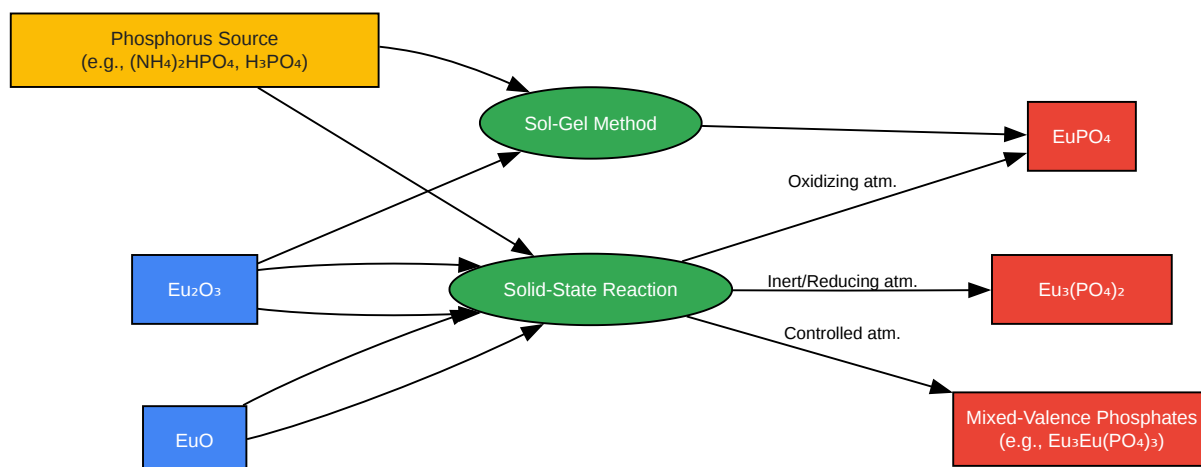
- Powder X-ray Diffraction (PXRD): Used to identify the crystalline phases present in a sample, determine lattice parameters, and assess phase purity. Data is typically collected using a diffractometer with Cu K $\alpha$  radiation.[\[5\]](#)
- Single-Crystal X-ray Diffraction (SCXRD): Provides the most accurate determination of the crystal structure, including atomic coordinates and bond lengths/angles. This technique requires the growth of suitable single crystals.[\[1\]](#)

### 2. Rietveld Refinement:

This is a powerful method for analyzing powder XRD data to refine the crystal structure model, including lattice parameters, atomic positions, and site occupancies.[\[1\]](#)

## Logical Relationships and Workflows

The following diagrams illustrate the relationships between different europium phosphates and a typical experimental workflow for their study.



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- To cite this document: BenchChem. [Anhydrous europium phosphates crystal structures]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b170149#anhydrous-europium-phosphates-crystal-structures]

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